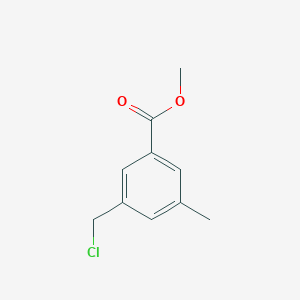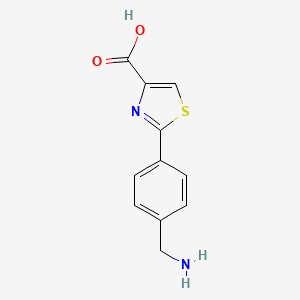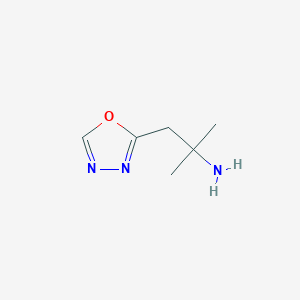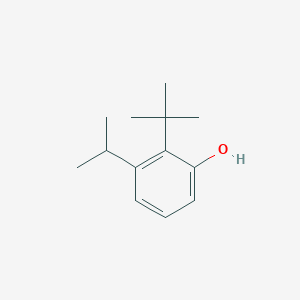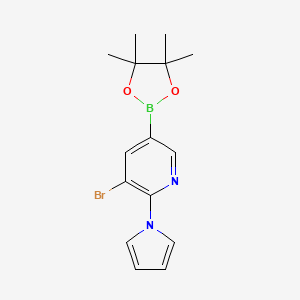
3,3,3-Trifluoro-2-(6-methyl-pyridin-3-yloxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(6-methyl-pyridin-3-yloxy)-propylamine is an organic compound that features a trifluoromethyl group, a pyridine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(6-methyl-pyridin-3-yloxy)-propylamine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the amine group: The amine group can be introduced through reductive amination or by using amine precursors in substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.
Materials Science: In the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(6-methyl-pyridin-3-yloxy)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-(pyridin-3-yloxy)-propylamine: Lacks the methyl group on the pyridine ring.
2-(6-methyl-pyridin-3-yloxy)-propylamine: Lacks the trifluoromethyl group.
3,3,3-Trifluoro-2-(pyridin-2-yloxy)-propylamine: Has the pyridine ring attached at a different position.
Uniqueness
The presence of both the trifluoromethyl group and the methyl-substituted pyridine ring in 3,3,3-Trifluoro-2-(6-methyl-pyridin-3-yloxy)-propylamine makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(6-methylpyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H11F3N2O/c1-6-2-3-7(5-14-6)15-8(4-13)9(10,11)12/h2-3,5,8H,4,13H2,1H3 |
Clave InChI |
BDDCDSWKNMYDFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)OC(CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


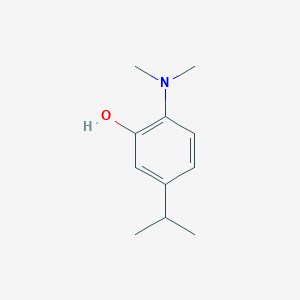
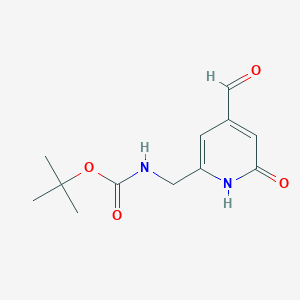
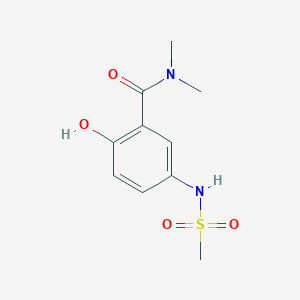
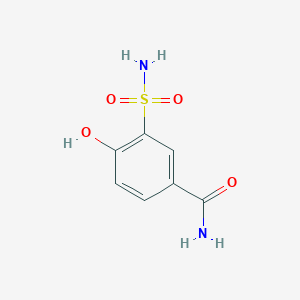
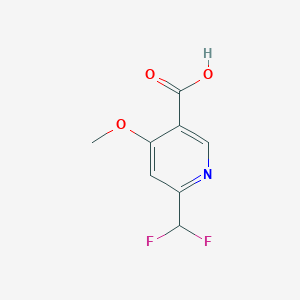
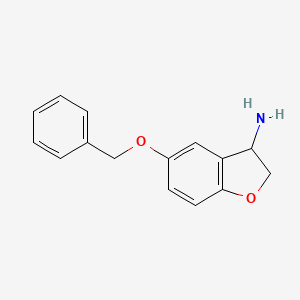
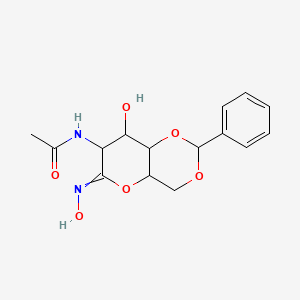
![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
